molecular formula C23H26FN5O4S B605165 ACT-387042 CAS No. 1229514-11-7

ACT-387042

Cat. No. B605165
CAS RN: 1229514-11-7
M. Wt: 487.5504
InChI Key: JYSPYEGADQXZPH-VMDGZTHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ACT-387042 is a Bacterial Topoisomerase Inhibitor. with broad-spectrum activity against Gram-positive and -negative bacteria, including methicillin-resistant Staphylococcus aureus and penicillin- and fluoroquinolone-resistant Streptococcus pneumoniae.

Scientific Research Applications

Pharmacodynamics in Bacterial Infection Models

ACT-387042 is a novel bacterial topoisomerase inhibitor with broad-spectrum activity against various bacteria, including methicillin-resistant Staphylococcus aureus and penicillin- and fluoroquinolone-resistant Streptococcus pneumoniae. It has been studied using the neutropenic murine thigh infection model to characterize its pharmacokinetics and pharmacodynamics. This research found a dose-response relationship with maximal kill approaching 3 to 4 log10 CFU/thigh for the highest doses examined against S. aureus and S. pneumoniae, indicating its potential efficacy in treating these resistant bacterial infections (Lepak et al., 2016).

Client-Server Database System in Clinical Trials

While not directly related to ACT-387042, the ACT/DB client-server database system is an application in managing clinical trials data. ACT/DB stores data in entity-attribute-value form and supports rapid study design by defining parameters for data gathering. This system could be relevant for managing data in clinical trials of ACT-387042 (Nadkarni et al., 1998).

Application in Scientific Research Project Management

ACT-387042's specific application in scientific research project management isn't directly cited. However, methodologies like PDCA (Plan, Do, Check, Act), commonly used in project management, could be applicable for managing research projects involving ACT-387042. This method emphasizes continuous improvement, which is crucial in research and development of pharmaceutical compounds (Qian, 2008).

Educational Research and Policy-making

Though not directly associated with ACT-387042, the concepts of educational research and policy-making, which emphasize the importance of scientifically based research and its application in policy, can be analogously applied to the development and policy surrounding ACT-387042. Ensuring that the research and application of this compound are based on solid scientific evidence is crucial (Eisenhart & Dehaan, 2005).

properties

CAS RN

1229514-11-7

Molecular Formula

C23H26FN5O4S

Molecular Weight

487.5504

IUPAC Name

(S)-1-((2S,5R)-5-(((6,7-dihydro-[1,4]oxathiino[2,3-c]pyridazin-3-yl)methyl)amino)tetrahydro-2H-pyran-2-yl)-2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)ethan-1-ol

InChI

InChI=1S/C23H26FN5O4S/c1-31-21-5-3-17-22(27-21)15(16(24)11-26-17)9-18(30)19-4-2-13(12-33-19)25-10-14-8-20-23(29-28-14)32-6-7-34-20/h3,5,8,11,13,18-19,25,30H,2,4,6-7,9-10,12H2,1H3/t13-,18+,19+/m1/s1

InChI Key

JYSPYEGADQXZPH-VMDGZTHMSA-N

SMILES

O[C@H]([C@@H]1CC[C@@H](NCC2=CC(SCCO3)=C3N=N2)CO1)CC4=C(N=C(OC)C=C5)C5=NC=C4F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ACT-387042;  ACT-387042;  ACT387042.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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